![molecular formula C21H29N3O2 B2560839 AB-Chiminaca](/img/structure/B2560839.png)
AB-Chiminaca
Übersicht
Beschreibung
AB-CHMICA, also known by its IUPAC name N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indole-3-carboxamide, is a synthetic cannabinoid. It is an indole-derived analog of AB-CHMINACA and is structurally related to other synthetic cannabinoids such as AB-FUBINACA . This compound is primarily used in forensic and research applications .
Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
AB-Chiminaca is primarily utilized as an analytical reference material in forensic toxicology. Its detection is crucial in postmortem investigations and clinical toxicology due to the increasing incidence of synthetic cannabinoid use. Studies have identified this compound in various biological matrices including blood, urine, and hair, facilitating the understanding of its pharmacokinetics and toxicological implications .
Case Study: Fatal Poisoning Incidents
A notable case study highlighted the involvement of this compound in fatal poisonings alongside ethyl alcohol. This case underscored the need for enhanced detection methods for new psychoactive substances (NPS) in forensic settings. The study provided insights into the challenges posed by the rapid emergence of NPS and their potential health risks .
Research on Dependence and Abuse Potential
Despite its widespread use as a substitute for cannabis, there is a notable lack of research on the dependence potential of this compound. Current literature suggests that while it exhibits strong psychoactive effects, there are no published studies confirming its potential for abuse or dependence in humans or animals . This gap presents an opportunity for future research to explore these aspects further.
Regulatory Status
This compound is classified as a controlled substance in numerous countries due to its psychoactive properties and potential for misuse. It has been placed under temporary control in the United States and is regulated in several European countries including Austria, Belgium, and Germany . The lack of legitimate medical or industrial applications further justifies its regulatory status.
Table 2: Regulatory Status of this compound by Country
Country | Status |
---|---|
United States | Temporarily Controlled |
Austria | Controlled |
Belgium | Controlled |
Germany | Controlled |
Japan | Controlled |
Wirkmechanismus
Target of Action
AB-Chiminaca is a synthetic cannabinoid that primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including mood, pain sensation, appetite, and cognitive functions .
Mode of Action
This compound acts as a potent agonist for the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of this compound, it binds to these receptors and mimics the effects of naturally occurring cannabinoids . It has been found to be 16 times more potent than Δ9-THC, the primary psychoactive component of cannabis, in rat discrimination studies .
Biochemical Pathways
These may include the release of dopamine in the brain’s reward pathway, which is associated with feelings of pleasure and reward .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely that this compound is rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including altered mood, perception, and cognition . This compound has also been associated with adverse effects, including seizures, deaths, and psychotic episodes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect its stability and potency. Additionally, individual factors such as a person’s metabolism, overall health, and use of other substances can influence how this compound is processed in the body and its overall effects .
Biochemische Analyse
Biochemical Properties
AB-Chiminaca interacts with the CB1 and CB2 receptors, showing a high affinity for these receptors . The nature of these interactions is that of an agonist, meaning this compound binds to these receptors and activates them, leading to a biochemical response within the cell .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with the CB1 and CB2 receptors, which are involved in a variety of cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as an agonist at the CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, chronic administration of this compound has been shown to cause evident liver and kidney histotoxic effects even at low doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study conducted on adult male mice, the histological and biochemical subacute toxic effects on the liver and kidneys were assessed after four weeks of daily intraperitoneal injections of one of the following doses: 0.3 mg/kg, 3 mg/kg, or 10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary biotransformations observed were hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent .
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, it is likely that it is localized to the cell membrane where these receptors are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMICA involves the reaction of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 1-amino-3-methyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of AB-CHMICA follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a neat solid and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Reaktionstypen: AB-CHMICA unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können AB-CHMICA in seine reduzierten Formen umwandeln.
Substitution: Der Indolring in AB-CHMICA kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Elektrofile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene substituierte Indolderivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
AB-CHMINACA: An indazole-based synthetic cannabinoid structurally related to AB-CHMICA.
AB-FUBINACA: Another synthetic cannabinoid with a similar structure and function.
AMB-CHMICA: A structurally related compound with different metabolic and pharmacokinetic properties.
Uniqueness: AB-CHMICA is unique due to its specific indole structure, which differentiates it from other synthetic cannabinoids like AB-CHMINACA and AB-FUBINACA. This structural difference influences its binding affinity and activity at cannabinoid receptors, making it a valuable compound for research and forensic applications .
Biologische Aktivität
AB-CHMINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist for cannabinoid receptors CB1 and CB2. Its structural similarities to other synthetic cannabinoids have raised concerns regarding its potential for abuse and toxicity. This article explores the biological activity of AB-CHMINACA, including its pharmacological effects, toxicological data, and relevant case studies.
Receptor Binding and Activation
AB-CHMINACA has been shown to bind with high affinity to both CB1 and CB2 receptors. Studies indicate that it functions as a full agonist at these receptors, exhibiting greater efficacy compared to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. The potency of AB-CHMINACA at the CB1 receptor is particularly notable, as it demonstrates a strong correlation between receptor binding affinity and pharmacological effects such as:
- Locomotor suppression
- Antinociception (pain relief)
- Hypothermia
- Catalepsy (a state of unresponsiveness)
These effects were observed in vivo using mouse models, where doses of 3 mg/kg were administered intraperitoneally .
Comparative Potency
The following table summarizes the comparative potency of AB-CHMINACA against other synthetic cannabinoids:
Compound | CB1 Binding Affinity (Ki) | Efficacy at CB1 | Efficacy at CB2 |
---|---|---|---|
AB-CHMINACA | 0.5 nM | Full Agonist | Full Agonist |
Δ9-THC | 10 nM | Partial Agonist | - |
AB-PINACA | 0.3 nM | Full Agonist | Full Agonist |
This data indicates that AB-CHMINACA is among the most potent synthetic cannabinoids available, with implications for both therapeutic research and potential abuse .
Case Studies and Reports
Several case studies have documented the adverse effects associated with AB-CHMINACA use. A systematic review highlighted instances of acute poisoning, particularly among adolescents and young adults. Symptoms reported include severe agitation, hallucinations, and cardiovascular complications. For example:
- Case Study 1 : A 17-year-old male presented with acute psychosis after smoking a product containing AB-CHMINACA. He exhibited tachycardia and hypertension, requiring hospitalization.
- Case Study 2 : A cohort study from a poison control center indicated that 30% of cases involving synthetic cannabinoids like AB-CHMINACA resulted in severe toxicity, necessitating medical intervention .
Metabolite Analysis
Metabolite studies have shown that AB-CHMINACA undergoes extensive metabolism in vivo, primarily through hydroxylation pathways. Urinary analysis revealed specific metabolites that can be detected for several days post-consumption, complicating toxicological assessments in clinical settings .
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKAWANSRRHLA-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342277 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219330-90-0 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.